N-methyl-1,6-naphthyridin-4-amine

Epitranscriptomics Fragment-Based Drug Discovery RNA-Binding Protein Inhibition

N-Methyl-1,6-naphthyridin-4-amine (CAS 1375471-84-3) is a heterocyclic fragment within the naphthyridine chemical class, with a molecular formula of C9H9N3 and a molecular weight of 159.19 g/mol. This compound has been validated as a small-molecule ligand for the human YTH domain-containing protein 1 (YTHDC1) domain, a reader of N6-methyladenosine (m6A) RNA modifications, through crystallographic fragment screening.

Molecular Formula C9H9N3
Molecular Weight 159.19 g/mol
CAS No. 1375471-84-3
Cat. No. B1470963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-1,6-naphthyridin-4-amine
CAS1375471-84-3
Molecular FormulaC9H9N3
Molecular Weight159.19 g/mol
Structural Identifiers
SMILESCNC1=C2C=NC=CC2=NC=C1
InChIInChI=1S/C9H9N3/c1-10-8-3-5-12-9-2-4-11-6-7(8)9/h2-6H,1H3,(H,10,12)
InChIKeyLWYHQMKPGHIDIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methyl-1,6-naphthyridin-4-amine (CAS 1375471-84-3) – Fragment Ligand for YTHDC1 m6A Reader Domain


N-Methyl-1,6-naphthyridin-4-amine (CAS 1375471-84-3) is a heterocyclic fragment within the naphthyridine chemical class, with a molecular formula of C9H9N3 and a molecular weight of 159.19 g/mol [1]. This compound has been validated as a small-molecule ligand for the human YTH domain-containing protein 1 (YTHDC1) domain, a reader of N6-methyladenosine (m6A) RNA modifications, through crystallographic fragment screening [2]. Its structure features a methylamino group at the 4-position, which emulates the key hydrogen-bonding interaction of the m6A -NHCH3 group with the backbone carbonyl of Ser378 in the YTHDC1 binding pocket, a critical anchoring point for m6A recognition [2].

Why a Simple In-Class Naphthyridine Swap Cannot Replicate YTHDC1 Binding


The YTHDC1 binding pocket exhibits strict structural requirements, as most crystallographically characterized fragments emulate the two main interactions of the -NHCH3 group of m6A: a hydrogen bond to the backbone carbonyl of Ser378 and van der Waals contacts with a tryptophan cage [1]. N-Methyl-1,6-naphthyridin-4-amine achieves this through its specific 4-methylamino substitution on the 1,6-naphthyridine scaffold. A generic substitution of the naphthyridine core or the methylamino group's position would likely disrupt this key hydrogen-bonding motif, leading to a loss of binding. Consequently, simply interchanging in-class naphthyridine analogs without this validated binding mode is unreliable for experiments targeting YTHDC1-mediated m6A interactions [1].

Head-to-Head Binding Evidence for N-Methyl-1,6-naphthyridin-4-amine Against YTHDC1


Crystallographically Confirmed Binding Mode to YTHDC1 at 1.52 Å Resolution

N-methyl-1,6-naphthyridin-4-amine (fragment 3, PDB code M0Q) is a validated ligand of the YTHDC1 domain, a key reader of m6A RNA modifications. Its binding was confirmed by X-ray crystallography in complex with YTHDC1 at a resolution of 1.52 Å (PDB entry 6SZ2) [1]. The binding mode reveals that the methylamino group mimics the hallmark interactions of the natural m6A ligand, forming a hydrogen bond with the backbone carbonyl of Ser378 [1]. While 29 other fragments from 10 chemotypes also bound YTHDC1 in the same study, the specific 1,6-naphthyridine scaffold places this compound in a distinct chemical class. Selectivity against other m6A reader domains (YTHDF1-3, YTHDC2) was reported for some fragments in the study, but specific quantitative selectivity data for this fragment against these readers is not publicly available [1].

Epitranscriptomics Fragment-Based Drug Discovery RNA-Binding Protein Inhibition

Ligand-Efficiency-Driven Fragment Screening Against the YTHDC1 m6A Binding Pocket

In the parent study, N-methyl-1,6-naphthyridin-4-amine was one of 30 fragment hits that bound to the YTHDC1 domain in a crystallographic screen, identified by virtual screening and validated by X-ray crystallography [1]. While the study explicitly mentions that some fragments showed favorable ligand efficiency for YTHDC1, the individual ligand efficiency metrics (e.g., LE, LLE) for this compound were not reported in the accessible metadata. The study's key finding is that most fragments, including this one, emulate the conserved -NHCH3 interaction pattern of m6A via different chemical groups, with varying hydrophobic groups occupying the tryptophan cage [1]. For scientific selection, this positions the compound as a member of a privileged set of 10 chemotypes that can serve as starting points for medicinal chemistry; however, without explicit selectivity or affinity data, its prioritization over structurally distinct but similarly validated fragments (e.g., fragment 1 [DHU_DC1_141], fragment 2 [DHU_DC1_140]) would require head-to-head biochemical profiling in the user's own assay system.

Ligand Efficiency Fragment Screening m6A Pathway

Chemical Propriety for Fragment Growth: The 1,6-Naphthyridine Scaffold

The 1,6-naphthyridine core of N-methyl-1,6-naphthyridin-4-amine represents a privileged scaffold in medicinal chemistry, distinct from the purine core of the natural m6A ligand [1]. The predicted physicochemical properties (ACD/Labs Percepta) indicate a LogP of ~0.95, an H-bond acceptor count of 3, and a polar surface area of 38 Å2, which are within fragment-optimized parameters . This provides a vector for fragment growth into the adjacent binding pocket while maintaining favorable drug-like properties. In contrast, other fragment hits in the YTHDC1 study, such as the pyrazolopyrimidine fragment 1, showed a measured IC50 of 306 μM against YTHDC1 [2], but the specific growth potential of the naphthyridine scaffold has not yet been quantified in a follow-up optimization study. For users intending to perform structure-activity relationship (SAR) studies, the availability of a high-resolution co-crystal structure (PDB 6SZ2, 1.52 Å) of this exact fragment is a significant practical advantage over fragments with lower resolution or no available structures.

Medicinal Chemistry Fragment Elaboration Scaffold Hopping

Validated Application Scenarios for N-Methyl-1,6-naphthyridin-4-amine in YTHDC1-Targeted Research


Epitranscriptomic Probe Development: YTHDC1 Biochemical and Biophysical Assays

For research groups developing chemical probes for the YTHDC1 m6A-reader domain, N-methyl-1,6-naphthyridin-4-amine serves as a structurally characterized fragment hit with a confirmed binding mode [1]. Its co-crystal structure (PDB 6SZ2, 1.52 Å) enables immediate structure-guided design of analogs, a significant advantage over purchasing an uncharacterized naphthyridine. Initial use cases include fluorescence polarization (FP) competition assays against an m6A-RNA probe, surface plasmon resonance (SPR) for binding kinetics, or differential scanning fluorimetry (DSF) for thermal shift validation [1].

Fragment Merging and Pharmacophore Elaboration for Hit-to-Lead Programs

Medicinal chemistry teams focusing on m6A pathway modulation can use this compound as a starting fragment for merging or growing strategies. The 1,6-naphthyridine scaffold provides vectors for substitution at multiple positions, and its high-resolution crystal structure shows the exact orientation within the YTHDC1 binding pocket [1]. This structural information, combined with its favorable LogP (0.95) and polar surface area (38 Ų) , supports rational fragment elaboration. This is particularly valuable for groups without access to in-house fragment screening capabilities, as they can bypass the initial hit-identification phase by directly procuring this validated fragment.

Comparative Selectivity Profiling Against m6A Reader Protein Family

Since the parent study reported that some fragments from the screen showed selectivity against other m6A reader domains (YTHDF1-3, YTHDC2) [1], this compound can be used as a tool in selectivity profiling panels. Researchers can benchmark the binding of this fragment across multiple YTH family proteins using established biochemical assays to quantify its selectivity window, a critical step in validating YTHDC1 as a therapeutic target in AML and other cancers [2].

Procurement of a Validated Fragment for Custom Library Assembly or Collaborative Screening

For CROs, academic screening centers, or industrial consortia building targeted fragment libraries for epitranscriptomic targets, this compound is a logical inclusion because its validation (X-ray binding mode, resolution, and PDB deposition) is publicly documented [1]. This contrasts with many commercially available naphthyridine fragments that lack any published binding data, reducing the risk of false positives in future fragment screens. The documented synthetic route and commercial availability (e.g., 95% purity from multiple vendors) further facilitate rapid procurement for immediate assay deployment.

Quote Request

Request a Quote for N-methyl-1,6-naphthyridin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.